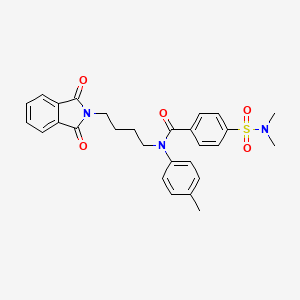

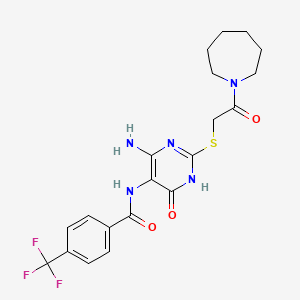

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.

BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymer Science

Polyamides with Pendant Groups : A study by Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendant groups. These polymers displayed solubility in various polar organic solvents and were characterized using techniques such as FT-IR spectroscopy and thermogravimetric analysis (Faghihi et al., 2010).

Novel Polyamides with Aromatic Diamines : Another study led by Isfahani et al. (2010) reported the creation of a new class of optically active polyamides with 1,3-dioxoisoindolin-2-yl units. These polyamides were obtained in high yields and were characterized for their thermal properties and solubility (Isfahani et al., 2010).

Chemical Synthesis and Biological Activity

N-Benzylidene Derivatives : Patel and Dhameliya (2010) synthesized compounds involving the 1,3-dioxoisoindolin-2-yl group. These compounds demonstrated promising antibacterial activities, indicating their potential as antimicrobials (Patel & Dhameliya, 2010).

Antihyperglycemic Evaluation : Eissa (2013) synthesized isoindoline-1,3-dione analogs with aryl sulfonylurea moieties, identifying some compounds as active antihyperglycemic agents (Eissa, 2013).

Crystal Structure and Computational Studies

- Crystal Structure Analysis : Bülbül et al. (2015) conducted a detailed study on the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide, providing insights into its geometric parameters and hydrogen bonding network (Bülbül et al., 2015).

Materials Science and Engineering Applications

Polyimide with Phthalimide Side Chains : Xia et al. (2013) reported on the synthesis of polyimides with phthalimide side chains, noting improvements in thermal stability and rubbing resistance when used as liquid crystal alignment layers (Xia et al., 2013).

Corrosion Inhibition for Mild Steel : Aouine et al. (2011) synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, showing their potential as corrosion inhibitors for mild steel in acidic media (Aouine et al., 2011).

Medical Research and Pharmaceutical Applications

Anticonvulsant Evaluation : Lambert et al. (1995) and Ghodke et al. (2017) synthesized benzamide derivatives, evaluating them as potential anticonvulsants. These studies contribute to the understanding of the therapeutic potential of related compounds in treating seizures (Lambert et al., 1995); (Ghodke et al., 2017).

Anti-Inflammatory Agents : Nikalje et al. (2015) synthesized and evaluated a series of compounds for anti-inflammatory activity. Their work highlights the potential of these compounds in treating inflammation-related conditions (Nikalje et al., 2015).

HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized novel compounds as HIV integrase inhibitors, providing a new direction for anti-HIV drug development (Wadhwa et al., 2019).

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5S/c1-20-10-14-22(15-11-20)30(26(32)21-12-16-23(17-13-21)37(35,36)29(2)3)18-6-7-19-31-27(33)24-8-4-5-9-25(24)28(31)34/h4-5,8-17H,6-7,18-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGJCKSOSSVPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)

![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)